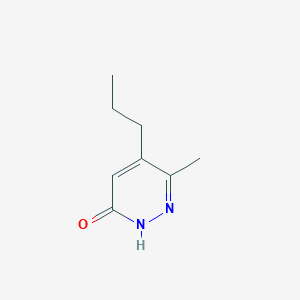
7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one is a heterocyclic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a benzyl group and a methoxyphenyl group attached to a purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of a benzyl halide with a purine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The methoxyphenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reactions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyl-2-phenyl-3,7-dihydro-6H-purin-6-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Benzyl-2-(4-methoxyphenyl)-3,7-dihydro-6H-purin-6-one: Similar structure but with the methoxy group in a different position, potentially altering its properties.
7-Benzyl-2-(3-hydroxyphenyl)-3,7-dihydro-6H-purin-6-one: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of the methoxy group in 7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one imparts unique electronic and steric properties, making it distinct from its analogs. This can result in different reactivity patterns and biological activities, highlighting its potential for specialized applications.
Propriétés
Numéro CAS |
219933-54-7 |
|---|---|
Formule moléculaire |
C19H16N4O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
7-benzyl-2-(3-methoxyphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C19H16N4O2/c1-25-15-9-5-8-14(10-15)17-21-18-16(19(24)22-17)23(12-20-18)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,21,22,24) |
Clé InChI |
QMJBSTUFWDKJQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8715487.png)




